molecular formula C13H19NO B2538900 N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide CAS No. 14415-20-4

N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide

Cat. No.: B2538900
CAS No.: 14415-20-4
M. Wt: 205.301
InChI Key: UQIQMIBAXNOGFH-UHFFFAOYSA-N
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Description

N-(8-tricyclo[52102,6]decanyl)prop-2-enamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide typically involves the reaction of tricyclo[5.2.1.02,6]decane derivatives with prop-2-enamide under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reagents used in the synthesis include tricyclo[5.2.1.02,6]decane, prop-2-enamide, and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide include other tricyclic derivatives and prop-2-enamide analogs. Examples include:

  • Tricyclo[5.2.1.02,6]decanedimethanol diacrylate
  • N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide

Uniqueness

This compound is unique due to its specific tricyclic structure and the presence of the prop-2-enamide functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-13(15)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIQMIBAXNOGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2CC1C3C2CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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